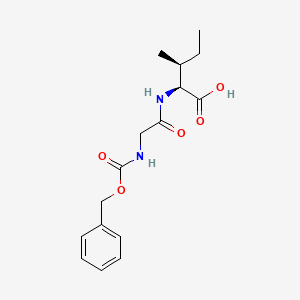
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
“4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . It is a part of a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that have been synthesized to serve as EGFR/HER-2 dual-target inhibitors .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide”, involves the design of a series of compounds containing a 6,7-methoxyquinoline structure . The synthesis process of 1,3,4-thiadiazole derivatives has been well-documented in the literature .Molecular Structure Analysis
The molecular structure of “4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is based on the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
The chemical reactions involving “4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” are primarily related to its role as an EGFR/HER-2 dual-target inhibitor . The compound can inhibit the kinase activity of EGFR and HER-2 selectively .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with the 1,3,4-thiadiazole moiety have been studied for their potential as anticancer agents. Research suggests that these compounds can exhibit cytotoxic properties against various cancer cell lines, making them candidates for further investigation in cancer therapy .
Antimicrobial Efficacy
The antibacterial and antifungal activities of 1,3,4-thiadiazole derivatives have been compared to standard drugs like amoxicillin and fluconazole. Some synthesized molecules show promising effects against pathogens, indicating their potential use as antimicrobial agents .
Antibacterial Properties
Specific derivatives of 1,3,4-thiadiazole have shown a broad spectrum of activity against bacterial strains. This makes them interesting subjects for developing new antibacterial drugs .
Antifungal Applications
Similar to their antibacterial properties, these compounds have also been evaluated against fungal strains like T. harzianum and A. niger, showing potential as antifungal agents .
Antioxidant Potential
Some studies have focused on the antioxidant activities of these derivatives. The ability to scavenge free radicals makes them useful in research related to oxidative stress and its associated diseases .
Synthesis of New Derivatives
The chemical structure of 1,3,4-thiadiazole allows for the synthesis of various derivatives with potential biological activities. This aspect is crucial for pharmaceutical research and drug development .
Wirkmechanismus
Target of Action
The primary targets of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide are EGFR and HER-2 , which are essential for cancer treatment . These targets are crucial in the regulation of cell growth and survival, making them important targets for anticancer therapies .
Mode of Action
4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide interacts with its targets, EGFR and HER-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR and HER-2 signaling pathways. These pathways are involved in cell growth, survival, and differentiation. By inhibiting the kinase activity of EGFR and HER-2, the compound disrupts these pathways, leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide’s action include decreased cell proliferation and increased cell death in cancer cell lines . This is likely due to the compound’s inhibition of EGFR and HER-2 kinase activity, disrupting the signaling pathways that regulate cell growth and survival .
Zukünftige Richtungen
The future directions for “4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” could involve further exploration of its potential as a dual-target inhibitor of EGFR/HER-2 to inhibit cancer growth and angiogenesis . More research could be conducted to understand its safety profile and to optimize its synthesis process .
Eigenschaften
IUPAC Name |
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-3-1-6(2-4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVYEFHMTWKRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)


